4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a thiophene ring, a methyl group, and a benzenesulfonamide moiety, making it a unique structure with potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide typically involves the condensation of 4-methylbenzenesulfonamide with thiophene-2-carbaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is stabilized by the electron-donating effects of the methyl group and the thiophene ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, industrial methods may employ more robust purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The sulfonamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties and potential as an enzyme inhibitor.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it may inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, leading to disruption of cellular pH regulation and inhibition of cancer cell growth. The compound may also interact with bacterial enzymes, interfering with their metabolic processes and exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-[(E)-phenylmethylideneamino]benzenesulfonamide
- 4-methyl-N-[(E)-furan-2-ylmethylideneamino]benzenesulfonamide
- 4-methyl-N-[(E)-pyridin-2-ylmethylideneamino]benzenesulfonamide
Uniqueness
Compared to similar compounds, 4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide exhibits unique properties due to the presence of the thiophene ring. The thiophene ring can enhance the compound’s electronic properties and potentially increase its biological activity. Additionally, the specific arrangement of functional groups in this compound may result in distinct interactions with molecular targets, making it a valuable compound for further research .
Properties
CAS No. |
36331-49-4 |
---|---|
Molecular Formula |
C12H12N2O2S2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
4-methyl-N-[(Z)-thiophen-2-ylmethylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C12H12N2O2S2/c1-10-4-6-12(7-5-10)18(15,16)14-13-9-11-3-2-8-17-11/h2-9,14H,1H3/b13-9- |
InChI Key |
PMRVBPJVOSPFOE-LCYFTJDESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC=CS2 |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CS2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CS2 |
36331-49-4 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.